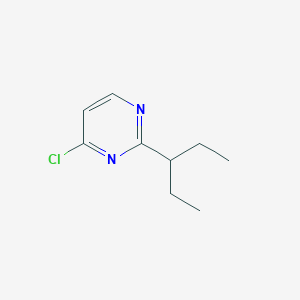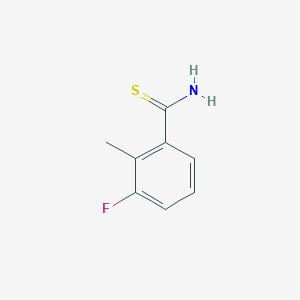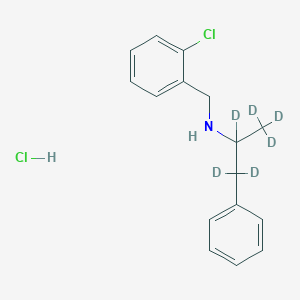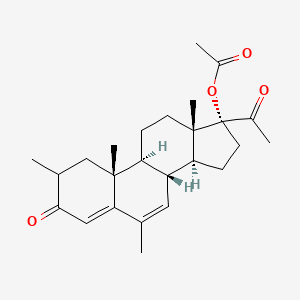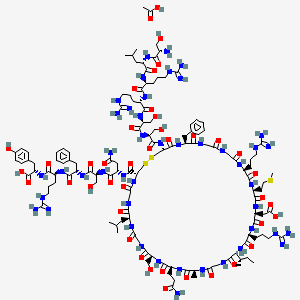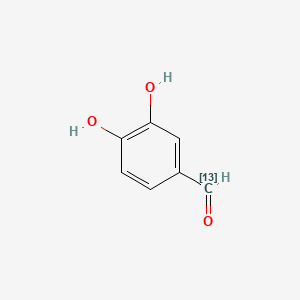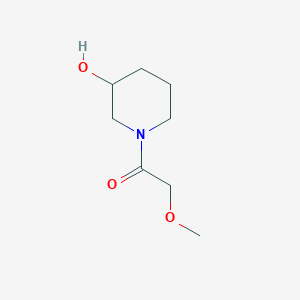
2,5-Di-4-pyridinylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di-4-pyridinylpyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridine rings at the 2 and 5 positionsIts molecular formula is C14H10N4, and it has a molecular weight of 234.26 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-4-pyridinylpyrimidine can be achieved through various methods. One common approach involves the condensation of pyridine-4-carbaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Another method involves the cyclization of 2,5-diaminopyrimidine with pyridine-4-carboxylic acid under acidic conditions. This reaction can be catalyzed by a Lewis acid such as zinc chloride, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di-4-pyridinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .
Applications De Recherche Scientifique
2,5-Di-4-pyridinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of dihydrofolate reductase inhibition.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2,5-Di-4-pyridinylpyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: Another pyrimidine derivative with applications in medicinal chemistry.
2,5-Diaminopyrimidine: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
Pyridine N-oxides: Oxidized derivatives of pyridine with unique reactivity and applications.
Uniqueness
2,5-Di-4-pyridinylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications .
Propriétés
Formule moléculaire |
C14H10N4 |
|---|---|
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
2,5-dipyridin-4-ylpyrimidine |
InChI |
InChI=1S/C14H10N4/c1-5-15-6-2-11(1)13-9-17-14(18-10-13)12-3-7-16-8-4-12/h1-10H |
Clé InChI |
LANCMJJYTCYHAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CN=C(N=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
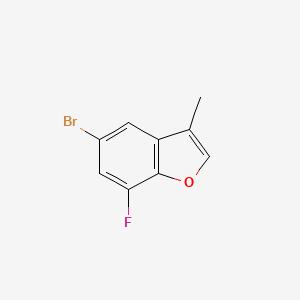

![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
